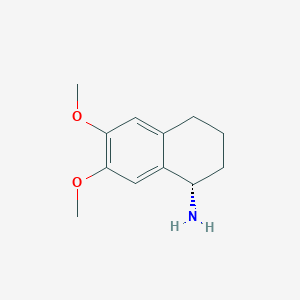

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and an amine group at the 1-position

Properties

IUPAC Name |

(1S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZOFLWNJVIOHA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCCC2=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@H](CCCC2=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Tetralin Intermediates

A prominent strategy involves asymmetric hydrogenation of a prochiral tetralin precursor. For example, the ketone intermediate 6,7-dimethoxy-1-tetralone can be subjected to hydrogenation using a chiral ruthenium catalyst (e.g., (S)-BINAP-Ru) to yield the (S)-amine with high enantiomeric excess (ee > 95%). This method, adapted from analogous tetrahydronaphthalene syntheses, leverages transition-metal catalysis to establish the stereocenter.

Key Reaction Conditions

Chiral Resolution via Diastereomeric Salt Formation

An alternative approach employs classical resolution using chiral acids. Racemic 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts. The (S)-amine mandelate salt is selectively crystallized and subsequently converted to the hydrochloride form via ion exchange.

Optimization Parameters

-

Resolution Agent : (R)-Mandelic acid (1.2 equiv)

-

Crystallization Solvent : Ethanol/water (7:3)

Stepwise Synthesis from Naphthalene Derivatives

Methoxylation and Ring Hydrogenation

The synthesis begins with 1,2-dimethoxynaphthalene , which undergoes catalytic hydrogenation over Pd/C in acetic acid to produce 1,2-dimethoxy-1,2,3,4-tetrahydronaphthalene . Subsequent bromination at the 1-position using N-bromosuccinimide (NBS) yields 1-bromo-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene , which is aminated via a Gabriel synthesis protocol.

Critical Steps

-

Hydrogenation :

-

Amination :

Stereocontrol via Enzymatic Desymmetrization

Recent advances employ lipase-mediated kinetic resolution. The racemic amine is acylated using vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), preferentially modifying the (R)-enantiomer. The unreacted (S)-amine is isolated and converted to the hydrochloride salt.

Process Metrics

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Reaction Time | 24 h |

| ee of (S)-Amine | 98% |

| Yield | 45% (theoretical max 50%) |

Hydrochloride Salt Formation

The free (S)-amine is treated with hydrochloric acid (1.1 equiv) in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) enhances purity to >99.5%.

Analytical Validation

Challenges and Mitigation Strategies

Epimerization During Salt Formation

Prolonged exposure to acidic conditions may induce racemization. To mitigate this:

Byproduct Formation in Hydrogenation

Over-hydrogenation of the aromatic ring generates undesired decalin derivatives. Selective poisoning of Pd/C with quinoline suppresses this side reaction.

Industrial-Scale Adaptations

Patent CN105367418A describes a continuous-flow hydrogenation system for large-scale production:

-

Reactor Type : Fixed-bed with Pd/Al₂O₃ catalyst

-

Throughput : 5 kg/h

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, fully saturated naphthalene derivatives, and various substituted tetrahydronaphthalenes.

Scientific Research Applications

Neuropharmacology

Research indicates that (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurodegenerative diseases and mood disorders.

Anticancer Research

A related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), demonstrated notable antiproliferative effects in hepatocellular carcinoma models. Although not directly tested on this compound itself, the structural similarities imply potential anticancer activity that warrants further investigation .

Antioxidant Activity

The presence of methoxy groups in the chemical structure may contribute to antioxidant properties. Compounds with similar configurations have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property could be beneficial in formulating supplements aimed at enhancing cellular health.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| PMC5583658 | Investigated the antiproliferative effects of related compounds on liver cancer models | Suggests potential for this compound in cancer therapy |

| PMC8648660 | Developed sigma receptor-targeting compounds showing neuroprotective effects | Indicates possible neuropharmacological applications for this compound |

Mechanism of Action

The mechanism of action of (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the stereochemistry at the 1-position.

6,7-Dimethoxy-1-naphthaldehyde: Precursor in the synthesis of the target compound.

1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy groups.

Uniqueness

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its chemical reactivity and biological activity

Biological Activity

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13917-16-3 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. The compound may function as an agonist or antagonist at specific receptors, influencing various signal transduction pathways. Research indicates that it could modulate the activity of serotonin and dopamine receptors, which are crucial in neurological functions and disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that this compound can reduce oxidative stress and apoptosis in neuronal cell lines. For instance:

- Cell Viability Assays : The compound exhibited a significant increase in cell viability in models of oxidative stress-induced neuronal damage.

- Mechanistic Insights : It was found to upregulate antioxidant enzymes and downregulate pro-apoptotic markers .

Antiproliferative Activity

This compound has shown potential antiproliferative effects against various cancer cell lines. A study assessed its efficacy against hepatocellular carcinoma cells:

- In Vivo Studies : The compound was administered to diethylnitrosamine-induced hepatocarcinogenic rats. Results indicated a reduction in tumor size and improved liver histopathology .

- Biochemical Analysis : HPLC analysis demonstrated significant plasma concentrations post-administration, suggesting effective bioavailability .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Different ring system | Notable neuroprotective effects |

| 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen | Methoxy groups at different positions | Lower antiproliferative activity |

Case Study 1: Neuroprotection in Ischemic Models

A recent study investigated the neuroprotective effects of this compound in ischemic stroke models. The results indicated:

- Reduction in Infarct Size : Treatment led to a significant decrease in infarct volume compared to control groups.

- Mechanistic Pathways : The compound was shown to inhibit inflammatory cytokine release and promote neuronal survival through the activation of neurotrophic factors.

Case Study 2: Anticancer Potential

In another investigation focusing on cancer therapy:

Q & A

Q. Basic

- Solubility : The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically tested.

- Stability : Store at -20°C under inert atmosphere to prevent degradation. Monitor via periodic HPLC analysis for decomposition products .

How does stereochemistry influence the biological activity of this compound?

Advanced

The (S)-enantiomer may exhibit distinct receptor interactions compared to its (R)-counterpart. For example:

- Dopamine/Serotonin receptors : Structural analogs (e.g., (S)-6-chloro-7-methyl derivatives) show enantiomer-specific binding to neurotransmitter receptors .

- Enantioselective assays : Use receptor-binding studies (e.g., radioligand displacement) to compare (S)- and (R)-forms. Computational docking can predict binding affinity differences .

What computational methods are effective in predicting the compound’s interactions with biological targets?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electronic properties and optimize 3D conformations for docking studies .

- Molecular Dynamics (MD) simulations : Model interactions with receptors (e.g., cholinesterases or GPCRs) over time.

- Pharmacophore modeling : Identify critical functional groups (methoxy, amine) for activity .

How can researchers resolve contradictions in pharmacological data across studies?

Q. Advanced

- Assay standardization : Use consistent cell lines, receptor subtypes, and buffer conditions.

- Metabolite profiling : Identify active metabolites that may contribute to discrepancies.

- Cross-validation : Compare in vitro (e.g., receptor binding) and in vivo (e.g., behavioral assays) results .

What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced

- Enantiomeric control : Chiral catalysts may degrade at larger scales. Optimize catalyst loading or switch to resolution methods (e.g., diastereomeric salt crystallization).

- Purification : Replace column chromatography with recrystallization for cost efficiency. Validate purity via melting point and NMR .

Comparative Analysis of Structurally Related Compounds

| Compound Name | Substituents | Key Biological Activity | Reference |

|---|---|---|---|

| (S)-6-Chloro-7-methyl derivative | Cl, CH | Dopamine receptor modulation | |

| (R)-5-Fluoro derivative | F | Neurotransmitter release modulation | |

| 6,7-Dimethoxy-tetrahydroacridine | Acridine core | Cholinesterase inhibition |

Key Notes for Experimental Design

- Control for enantiomeric impurities : Even 1% contamination can skew receptor-binding results.

- Solvent selection : Use degassed solvents to prevent oxidation of the amine group.

- In silico validation : Prioritize targets using cheminformatics tools before wet-lab assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.